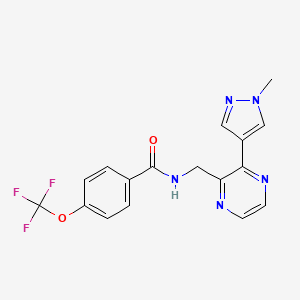
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C17H14F3N5O2 and its molecular weight is 377.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H15F3N4O
- Molecular Weight : 348.32 g/mol
The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities. The trifluoromethoxy group enhances its pharmacological properties by increasing lipophilicity and metabolic stability.
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. The following mechanisms have been identified:
- mTORC1 Inhibition : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy. This mechanism is crucial in cancer therapy as it can induce cell death in tumor cells under metabolic stress conditions .
- Autophagy Modulation : Research indicates that these compounds can disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding, which is vital for cancer cell survival .
- Cell Proliferation Inhibition : Compounds with similar structures have demonstrated submicromolar antiproliferative activity against various cancer cell lines, suggesting that the target compound may exhibit similar effects .
Pharmacological Studies
A variety of studies have explored the pharmacological profiles of pyrazole derivatives:
- In Vitro Studies : Compounds structurally related to this compound have shown significant cytotoxicity against cancer cell lines such as MIA PaCa-2 and A549, with IC50 values indicating potent anticancer activity .
Case Studies
Several case studies provide insights into the biological activity of this compound:
- Study on Autophagy Modulators : A recent investigation into pyrazole-based compounds revealed that they could selectively target solid tumor cells under metabolic stress, enhancing their potential as anticancer agents .
- Structure–Activity Relationship (SAR) : SAR studies have indicated that modifications in the pyrazole structure can significantly influence biological activity, suggesting avenues for further optimization .
Data Table
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15F3N4O |
| Molecular Weight | 348.32 g/mol |
| Anticancer Activity (IC50) | Submicromolar against MIA PaCa-2 |
| Mechanism of Action | mTORC1 inhibition; Autophagy modulation |
属性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-25-10-12(8-24-25)15-14(21-6-7-22-15)9-23-16(26)11-2-4-13(5-3-11)27-17(18,19)20/h2-8,10H,9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGHPXUKSWQDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














